molecular formula C13H19NO2 B13681507 tert-Butyl 2-isopropylisonicotinate

tert-Butyl 2-isopropylisonicotinate

Cat. No.: B13681507
M. Wt: 221.29 g/mol
InChI Key: PPGYPUPXPACSBP-UHFFFAOYSA-N
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Description

tert-Butyl 2-isopropylisonicotinate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an isopropyl group, and an isonicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-isopropylisonicotinate typically involves the esterification of isonicotinic acid with tert-butyl alcohol and isopropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to achieve the desired esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of heterogeneous catalysts can enhance the efficiency and yield of the esterification process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-isopropylisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 2-isopropylisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-isopropylisonicotinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of isonicotinic acid and the corresponding alcohol. The molecular pathways involved include the activation of esterases and subsequent metabolic processes .

Comparison with Similar Compounds

  • tert-Butyl isonicotinate
  • tert-Butyl 2-methylisonicotinate
  • tert-Butyl 2-ethylisonicotinate

Comparison: tert-Butyl 2-isopropylisonicotinate is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl 2-propan-2-ylpyridine-4-carboxylate

InChI

InChI=1S/C13H19NO2/c1-9(2)11-8-10(6-7-14-11)12(15)16-13(3,4)5/h6-9H,1-5H3

InChI Key

PPGYPUPXPACSBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1)C(=O)OC(C)(C)C

Origin of Product

United States

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